- Preparation of aryl(alkyl)thioethers by reduction of aryl(alkyl)sulfoxides, China, , ,
Cas no 92-85-3 (Thianthrene)

Thianthrene structure
Nombre del producto:Thianthrene
Número CAS:92-85-3
MF:C12H8S2
Megavatios:216.321920394897
MDL:MFCD00005065
CID:34670
PubChem ID:7109
Thianthrene Propiedades químicas y físicas
Nombre e identificación
-
- Thianthrene
- Thianthren
- Thiaanthrene
- 9,10-Dithiaanthracene
- dibenzo-1,4-dithiin
- dibenzothiaphene
- DIPHENYLENE DISULFIDE
- diphenylene disulphide
- Dibenzodithiodioxane
- NSC 439
- NSC439
- GVIJJXMXTUZIOD-UHFFFAOYSA-N
- 4139V9M46H
- C12H8S2
- Thianthrene, 97%
- PubChem10848
- KSC487C5R
- NE10376
- VZ33859
- SY051640
- UNII-4139V9M46H
- AB00990919-03
- EN300-20686
- AKOS000279684
- DB-057337
- SCHEMBL7786
- CS-W014836
- HY-W014120
- EINECS 202-197-0
- T0184
- CHEMBL488176
- W-100269
- AE-641/04637003
- CU-00000000457-1
- AI3-00638
- InChI=1/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
- MFCD00005065
- DS-4155
- AC-16498
- NS00041440
- Q424898
- CHEBI:64511
- Z104479794
- Thianthrene, NIST SRM 1656, combustion calorimetric standard
- AB00990919-01
- NSC-439
- AC7909
- 92-85-3
- DTXSID6059071
- NCGC00341178-01
-
- MDL: MFCD00005065
- Renchi: 1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
- Clave inchi: GVIJJXMXTUZIOD-UHFFFAOYSA-N
- Sonrisas: S1C2C(=CC=CC=2)SC2C1=CC=CC=2
Atributos calculados
- Calidad precisa: 216.00700
- Masa isotópica única: 216.006742
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 0
- Complejidad: 163
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.6
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
- Superficie del Polo topológico: 50.6
Propiedades experimentales
- Color / forma: White or light yellow powder
- Denso: 1.4420
- Punto de fusión: 151-155 °C (lit.)
- Punto de ebullición: 364-366 °C(lit.)
- Punto de inflamación: 170.8 ºC
- índice de refracción: 1.6210 (estimate)
- Disolución: DMF: soluble
- PSA: 50.60000
- Logp: 4.30240
- Disolución: Not determined
Thianthrene Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: 24/25
- Condiciones de almacenamiento:Store in a cool, dry place. Keep container closed when not in use.
Thianthrene Datos Aduaneros
- Código HS:29349990
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thianthrene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20686-0.05g |
thianthrene |
92-85-3 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-20686-100.0g |
thianthrene |
92-85-3 | 95.0% | 100.0g |
$105.0 | 2025-03-21 | |
eNovation Chemicals LLC | Y1043438-250g |
Thianthrene |
92-85-3 | 98% | 250g |
$115 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-25g |
Thianthrene |
92-85-3 | 98% | 25g |
¥144.0 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-5g |
Thianthrene |
92-85-3 | 98% | 5g |
¥33.0 | 2022-06-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | NIST1656 |
Thianthrene |
92-85-3 | NIST SRM | 30G |
¥7893.67 | 2022-02-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237089-25 g |
Thianthrene, |
92-85-3 | 25g |
¥489.00 | 2023-07-10 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101325-250g |
Thianthrene |
92-85-3 | 98% | 250g |
¥678.90 | 2023-09-01 | |
Enamine | EN300-20686-1.0g |
thianthrene |
92-85-3 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | TB325-25g |
Thianthrene |
92-85-3 | 98% | 25g |
¥142.0 | 2022-06-10 |
Thianthrene Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Thioacetamide , Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 36 h, 120 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamideSynlett, 2011, (1), 134-138,
Synthetic Routes 4
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Tempo Solvents: Dimethyl sulfoxide ; 12 h, 23 °C
Referencia
- Catalyst-free, direct synthesis of dibenzothiophenesTetrahedron Letters, 2022, 104,,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide Solvents: Toluene ; 12 h, 100 °C
Referencia
- Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBUJournal of Organic Chemistry, 2013, 78(10), 5001-5006,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; rt; 5 h, 160 °C
Referencia
- Palladium- and nickel-catalyzed synthesis of thioethers via thioesters - Aryl halides couplingTetrahedron Letters, 2023, 119,,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Iodobenzene , Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium, bis(acetonitrile)dichloro- , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Dimethylacetamide ; rt → 140 °C; 24 h, 140 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- A Pd-catalyzed optional approach for the synthesis of dibenzothiophenesOrganic & Biomolecular Chemistry, 2018, 16(12), 2083-2087,
Synthetic Routes 9
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Potassium fluoride , 18-Crown-6 Solvents: Acetonitrile ; 2 min, rt
1.2 16 h, rt
1.2 16 h, rt
Referencia
- Exploiting amphiphilicity: facile metal free access to thianthrenes and related sulphur heterocyclesChemical Communications (Cambridge, 2015, 51(44), 9165-9168,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide , Tripotassium phosphate Catalysts: Copper iron oxide (CuFe2O4) Solvents: Water ; 12 h, 100 °C
Referencia
- Magnetically Separable CuFe2O4 Nanoparticles Catalyzed Ligand-Free C-S Coupling in Water: Access to (E)- and (Z)-Styrenyl-, Heteroaryl and Sterically Hindered Aryl SulfidesAdvanced Synthesis & Catalysis, 2013, 355(11-12), 2285-2296,
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Copper
Referencia
- Cyclic disulfides derived from diphenylJournal of the Chemical Society, 1928, 1141, 1141-9,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: 1,4-Dibromobutane , Zinc
Referencia
- Organosulfur chemistry. IV. New reduction of sulfoxides and sulfilimines to sulfides with zinc/1,4-dibromobutane, a proposal for a radical-forming electron transfer processChemical & Pharmaceutical Bulletin, 1987, 35(10), 4351-4,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Sulfur Catalysts: 1,10-Phenanthroline , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; rt → 90 °C; 24 h, 90 °C; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water ; cooled
Referencia
- Organic compound with fused heteroaromatic ring of fluorene or 9-silafluorene, electronic element containing the same and its electronic device, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 0.5 h, rt
Referencia
- Photo SN-bond cleavage and related reactions of thianthrene sulfilimine derivativesTetrahedron, 2007, 63(32), 7708-7716,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: 1,4-Dihydro-N-(phenylmethyl)-3-pyridinecarboxamide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene
Referencia
- meso-Tetraphenylporphinatoiron catalyzed reductive cleavage of some sulfur-oxygen, sulfur-nitrogen, and sulfur-carbon bonds in sulfoxides and sulfiliminesJournal of the Chemical Society, 1989, (8), 1431-5,
Thianthrene Raw materials
- 1,2-Diiodobenzene
- 1,3-Benzodithiol-2-imine
- Borate(1-),tetrafluoro-
- Diphenyl Sulfide
- 5-Iminothianthrene
- 1,2-Benzenedithiol (>85%)
- Thianthrene, 5-oxide
- 2-Bromo-benzenethiol
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- 1-iodo-2-[(2-iodophenyl)disulfanyl]benzene
Thianthrene Preparation Products
Thianthrene Literatura relevante
-
Huan Meng,Ming-Shang Liu,Wei Shu Chem. Sci. 2022 13 13690
-
Martin E. Speer,Martin Kolek,Jean Jacques Jassoy,Jennifer Heine,Martin Winter,Peter M. Bieker,Birgit Esser Chem. Commun. 2015 51 15261
-
Manli Fu,Chenyang Zhang,Yuan Chen,Kun Fan,Guoqun Zhang,Jincheng Zou,Yanbo Gao,Huichao Dai,Xiaobo Wang,Chengliang Wang Chem. Commun. 2022 58 11993
-
4. Dielectric studies of configurational changes in cyclohexane and thianthrene structuresMansel Davies,Julian Swain Trans. Faraday Soc. 1971 67 1637
-
5. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactionsKou P. Kawahara,Hideto Ito,Kenichiro Itami Org. Chem. Front. 2023 10 1880
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos hidrocarburos
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Benzoditiinas Tianthrenes
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Benzoditiinas 1,4-benzoditiinas Tianthrenes
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Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
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